4-[(2-Phenylacetyl)amino]butanoic acid
Overview
Description
4-[(2-Phenylacetyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a phenylacetyl group attached to an amino butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylacetyl)amino]butanoic acid typically involves the reaction of phenylacetic acid with butanoic acid derivatives under specific conditions. One common method involves the use of an amide coupling reaction, where phenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is then reacted with 4-aminobutanoic acid in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylacetyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides and esters.
Scientific Research Applications
4-[(2-Phenylacetyl)amino]butanoic acid is utilized in multiple scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylacetyl)amino]butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Lacks the phenylacetyl group, resulting in different chemical properties and applications.
Phenylacetic acid: Contains the phenylacetyl group but lacks the amino butanoic acid backbone.
Uniqueness
4-[(2-Phenylacetyl)amino]butanoic acid is unique due to the combination of the phenylacetyl group and the amino butanoic acid backbone. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(2-phenylacetyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(13-8-4-7-12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDZZEUGNIZNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319644 | |
Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2937-01-1 | |
Record name | NSC348923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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